4-tert-Butylcyclohexyl chloroformate
Overview
Description
4-tert-Butylcyclohexyl chloroformate is a chemical compound with the molecular formula C11H19ClO2. It is a colorless to yellow liquid with a pungent odor . This compound is used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylcyclohexyl chloroformate can be synthesized through the reaction of 4-tert-butylcyclohexanol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process includes the continuous addition of phosgene to a solution of 4-tert-butylcyclohexanol in an inert solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcyclohexyl chloroformate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to yield hydrochloric acid and 4-tert-butylcyclohexanol.
Alcoholysis: Reacts with alcohols to form carbonates.
Aminolysis: Reacts with amines to produce carbamates.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base.
Aminolysis: Amines like methylamine or ethylamine, usually at room temperature.
Major Products Formed
Hydrolysis: 4-tert-butylcyclohexanol and hydrochloric acid.
Alcoholysis: Corresponding carbonates.
Aminolysis: Corresponding carbamates.
Scientific Research Applications
4-tert-Butylcyclohexyl chloroformate is used in various scientific research applications, including:
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butylcyclohexyl chloroformate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound acts as an electrophile, facilitating the formation of carbonates and carbamates through nucleophilic substitution reactions . The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
4-tert-Butylcyclohexyl chloroformate can be compared with other chloroformates such as:
Ethyl chloroformate: Similar reactivity but different physical properties and applications.
Methyl chloroformate: Also reacts with nucleophiles but has a lower molecular weight and different industrial uses.
Propyl chloroformate: Similar chemical behavior but used in different synthetic pathways.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in the synthesis of specialized compounds.
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFSGPPQRCUVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052093 | |
Record name | 4-tert-Butylcyclohexyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42125-46-2 | |
Record name | 4-(1,1-Dimethylethyl)cyclohexyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42125-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042125462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylcyclohexyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylcyclohexyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding of the research paper regarding 4-tert-Butylcyclohexyl chloroformate?
A1: The research focuses on investigating the catalytic activity of pyridine in the decarboxylation of this compound. The paper likely explores the reaction kinetics and mechanisms involved in this specific chemical transformation. [] The study might delve into the impact of the cis- and trans-isomers of this compound on the reaction pathway and product formation. [] Understanding the role of catalysts like pyridine in decarboxylation reactions can have implications for organic synthesis and potentially impact the development of new synthetic methodologies.
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